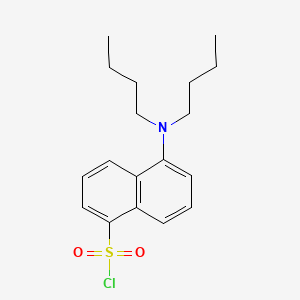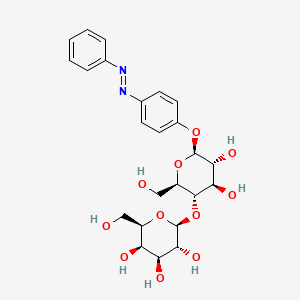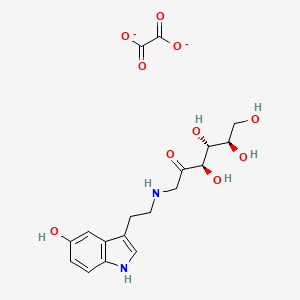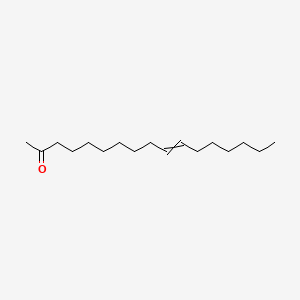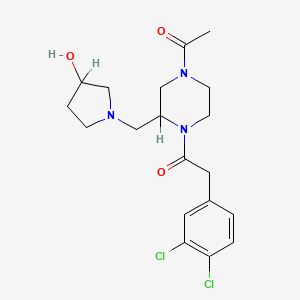
4-Acetyl-1-((3,4-dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GR-94839 is a small molecule drug that acts as a κ-opioid receptor agonist. It was initially developed by Glaxo Group Ltd. for its potential therapeutic effects in treating nervous system diseases, particularly pain . The compound has a molecular formula of C19H25Cl2N3O3 and is known for its limited access to the central nervous system, making it a selective peripheral κ-opioid receptor agonist .
Preparation Methods
The synthesis of GR-94839 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of GR-94839 is synthesized through a series of reactions involving the coupling of 3,4-dichlorophenylacetic acid with piperazine derivatives.
Functional group modifications: The intermediate compounds undergo various functional group modifications, including acetylation and hydroxylation, to achieve the desired chemical structure.
Purification and isolation: The final compound is purified using techniques such as recrystallization and chromatography to obtain GR-94839 in high purity.
Chemical Reactions Analysis
GR-94839 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in GR-94839.
Substitution: GR-94839 can undergo substitution reactions, particularly at the aromatic ring, to introduce different substituents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different hydrolysis products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The compound serves as a model molecule for studying the structure-activity relationship of κ-opioid receptor agonists.
Biology: GR-94839 is used in biological research to investigate the role of κ-opioid receptors in pain modulation and other physiological processes.
Mechanism of Action
GR-94839 exerts its effects by selectively binding to κ-opioid receptors, which are G-protein-coupled receptors involved in pain perception and modulation. Upon binding, GR-94839 activates these receptors, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of ion channels and neurotransmitter release, ultimately producing analgesic effects . The compound’s limited access to the central nervous system ensures that its effects are primarily mediated through peripheral κ-opioid receptors .
Comparison with Similar Compounds
GR-94839 is compared with other κ-opioid receptor agonists such as GR103545 and ICI204448. While GR103545 is a centrally-penetrating κ-agonist, GR-94839 has limited central nervous system access, making it more selective for peripheral receptors . ICI204448 is another peripherally-selective κ-agonist, but GR-94839 has shown higher potency in certain assays . Other similar compounds include asimadoline and nalfurafine, which also target κ-opioid receptors but differ in their selectivity and pharmacokinetic profiles .
Properties
CAS No. |
133407-20-2 |
|---|---|
Molecular Formula |
C19H25Cl2N3O3 |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
1-[4-acetyl-2-[(3-hydroxypyrrolidin-1-yl)methyl]piperazin-1-yl]-2-(3,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C19H25Cl2N3O3/c1-13(25)23-6-7-24(15(11-23)10-22-5-4-16(26)12-22)19(27)9-14-2-3-17(20)18(21)8-14/h2-3,8,15-16,26H,4-7,9-12H2,1H3 |
InChI Key |
ZFWNCCCNZIYJAQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(C(C1)CN2CCC(C2)O)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=O)N1CCN(C(C1)CN2CCC(C2)O)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Synonyms |
4-acetyl-1-((3,4-dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)piperazine GR 94839 GR-94839 GR94839 Piperazine, 4-acetyl-1-((3,4-dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


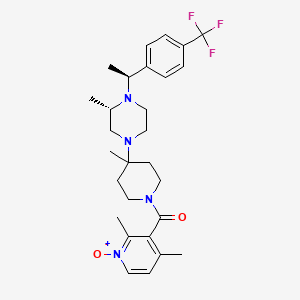
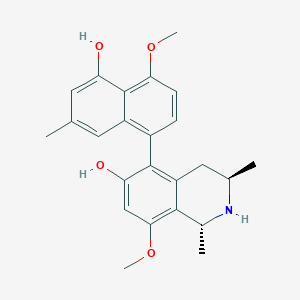
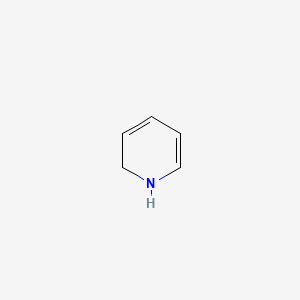
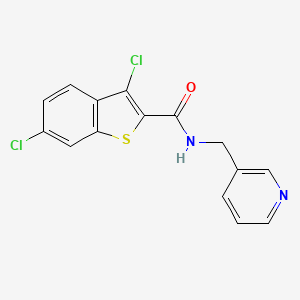
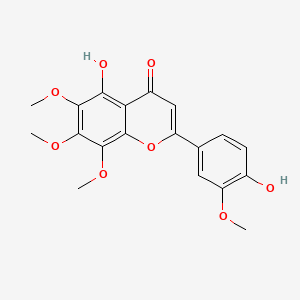
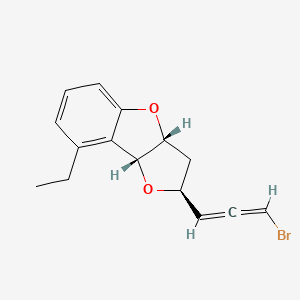


![S-[2-[2-[(2-benzoylsulfanylacetyl)amino]ethylamino]-2-oxoethyl] benzenecarbothioate](/img/structure/B1217478.png)
